C9H8N2O4S

Descripción

BenchChem offers high-quality C9H8N2O4S suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C9H8N2O4S including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

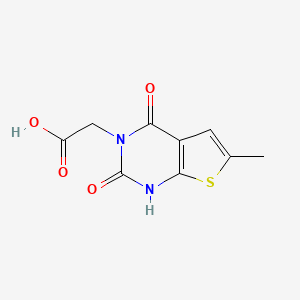

IUPAC Name |

2-(6-methyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c1-4-2-5-7(16-4)10-9(15)11(8(5)14)3-6(12)13/h2H,3H2,1H3,(H,10,15)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOULSLFCWWQQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC(=O)N(C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Structure Elucidation of C9H8N2O4S

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C9H8N2O4S represents a diverse landscape of potential chemical structures, many of which hold significant interest in medicinal chemistry and materials science. This guide provides a comprehensive, technically-driven framework for the elucidation of the precise atomic arrangement of a novel C9H8N2O4S compound. Moving beyond a simple recitation of analytical techniques, this document, authored from the perspective of a Senior Application Scientist, delves into the strategic integration of modern spectroscopic and spectrometric methods. It emphasizes the causality behind experimental choices, the establishment of self-validating protocols, and the authoritative grounding of data interpretation. Through a systematic workflow encompassing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, this guide equips researchers with the expertise to navigate the complexities of structural isomerism and confidently arrive at an unambiguous molecular structure.

Introduction: The Significance of the C9H8N2O4S Scaffold

The structural motif defined by the molecular formula C9H8N2O4S is frequently encountered in compounds with notable biological activity. The presence of nitrogen, oxygen, and sulfur atoms imparts a rich chemical functionality, often leading to interactions with biological targets. This scaffold is common in sulfonamides, a class of compounds known for their antibacterial properties. Furthermore, the inclusion of a nitro group can enhance the biological activity of molecules. The precise arrangement of these atoms is critical, as structural isomers with the same molecular formula can exhibit vastly different pharmacological and toxicological profiles. Therefore, a rigorous and systematic approach to structure elucidation is paramount in the development of safe and effective therapeutics.

The Elucidation Workflow: A Strategic Overview

The process of determining an unknown structure is a multi-step, iterative process. Each analytical technique provides a unique piece of the puzzle, and the true power lies in the synergistic integration of the data. Our approach is designed to be both efficient and exhaustive, ensuring a high degree of confidence in the final proposed structure.

Caption: A logical workflow for the structure elucidation of a C9H8N2O4S compound.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Causality: The first and most critical step is to confirm the molecular formula. High-Resolution Mass Spectrometry provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the C9H8N2O4S compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument Parameters:

-

Data Acquisition: Infuse the sample solution into the mass spectrometer.

-

Data Analysis: Determine the monoisotopic mass from the resulting spectrum. Compare the experimental mass to the theoretical mass for C9H8N2O4S (240.02048 Da).[2]

Data Interpretation & Trustworthiness:

| Parameter | Expected Value | Significance |

| Monoisotopic Mass | 240.02048 Da[2] | Confirms the elemental composition of C9H8N2O4S. |

| [M+H]+ Adduct | 241.02776 m/z[2] | Provides evidence for the molecular ion in positive mode. |

| [M-H]- Adduct | 239.01320 m/z[2] | Provides evidence for the molecular ion in negative mode. |

The observation of these adducts with high mass accuracy (typically < 5 ppm error) provides a self-validating system for the molecular formula. Fragmentation patterns can also offer initial clues about the structure. For instance, the loss of NO2 (46 Da) or SO2 (64 Da) would suggest the presence of nitro and sulfonyl groups, respectively.[3][4]

Unveiling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of proton and carbon signals and the establishment of connectivity.

¹H NMR: Probing the Proton Environment

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the C9H8N2O4S compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis: Integrate the signals to determine the relative number of protons. Analyze chemical shifts and coupling patterns to infer the local electronic environment and neighboring protons.

Expected ¹H NMR Spectral Features for a Potential C9H8N2O4S Isomer (e.g., a substituted benzenesulfonamide):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| 6.5 - 8.5 | Multiplets | 4H | Aromatic Protons | Protons on a substituted benzene ring are deshielded and typically appear in this region.[5][6][7] |

| ~11.0 | Singlet | 1H | -SO₂NH- Proton | The proton on the sulfonamide nitrogen is acidic and often appears as a broad singlet at a downfield chemical shift.[8][9] |

| 3.0 - 4.0 | Varies | 2H | -CH₂- Protons | Protons on a carbon adjacent to an electron-withdrawing group (e.g., a carbonyl or sulfonyl group). |

| ~10.0 | Singlet | 1H | -COOH Proton | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. |

¹³C NMR: Mapping the Carbon Framework

Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Data Analysis: Count the number of unique carbon signals and analyze their chemical shifts to identify different types of carbon atoms.

Expected ¹³C NMR Spectral Features:

| Chemical Shift (ppm) | Assignment | Rationale |

| 120 - 150 | Aromatic Carbons | Carbons within the benzene ring.[5][6] The presence of a nitro group can cause a downfield shift.[1] |

| ~170 | Carbonyl Carbon | The carbon of a carboxylic acid or amide group.[1] |

| 40 - 60 | Aliphatic Carbon | The -CH₂- carbon. |

2D NMR: Connecting the Pieces

Causality: While 1D NMR provides information about individual atoms, 2D NMR experiments reveal how these atoms are connected.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together larger structural fragments.

Caption: Integration of 1D and 2D NMR data for structure elucidation.

Functional Group Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. This technique serves to confirm the functional groups inferred from MS and NMR data.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid C9H8N2O4S compound directly on the ATR crystal.

-

Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Key IR Absorption Frequencies for C9H8N2O4S:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | -NH (Sulfonamide) | N-H Stretch[8] |

| 3300-2500 | -OH (Carboxylic Acid) | O-H Stretch |

| ~1700 | C=O (Carboxylic Acid) | C=O Stretch |

| 1550-1475 & 1360-1290 | -NO₂ (Nitro Group) | Asymmetric & Symmetric N-O Stretch |

| 1350-1310 & 1160-1140 | -SO₂- (Sulfonamide) | Asymmetric & Symmetric S=O Stretch[8] |

The presence of these characteristic bands provides strong, self-validating evidence for the key functional groups within the C9H8N2O4S molecule.

Data Integration and Structure Verification

The final and most critical phase is the integration of all spectroscopic and spectrometric data to propose a definitive structure. This process involves:

-

Proposing a Structure: Based on the carbon-hydrogen framework established by NMR, the functional groups identified by FTIR, and the molecular formula confirmed by HRMS, propose a candidate structure. For C9H8N2O4S, a likely candidate is 2-((4-nitrophenyl)sulfonamido)acetic acid.

-

Verifying the Structure: Systematically check that the proposed structure is consistent with all of the acquired data.

-

Does the proposed structure have the correct molecular formula and mass?

-

Does the number of signals and their chemical shifts in the ¹H and ¹³C NMR spectra match the proposed structure?

-

Are the coupling patterns in the ¹H NMR spectrum consistent with the proposed connectivity?

-

Do the 2D NMR correlations support the proposed structure?

-

Are all the major absorption bands in the FTIR spectrum accounted for by the functional groups in the proposed structure?

-

-

Considering Isomers: Deliberately consider alternative isomers and use the collected data to definitively rule them out. For example, if the aromatic protons appear as two doublets, this would suggest a para-substituted benzene ring, helping to exclude ortho and meta isomers.[10]

Conclusion: A Pathway to Unambiguous Structure Elucidation

The elucidation of the structure of a novel compound such as one with the formula C9H8N2O4S is a systematic process that relies on the strategic application of modern analytical techniques. By following the workflow outlined in this guide—from the foundational confirmation of the molecular formula by HRMS, through the detailed mapping of the molecular framework by NMR, to the confirmation of functional groups by FTIR—researchers can confidently and unambiguously determine the correct chemical structure. This rigorous, evidence-based approach is essential for advancing drug discovery and development, ensuring that the properties and activities of a compound are correctly attributed to its precise molecular architecture.

References

-

Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta pharmaceutica (Zagreb, Croatia), 57(3), 333–342. Available from: [Link]

-

2-(4-cyanobenzenesulfonamido)acetic acid (C9H8N2O4S). PubChem. Available from: [Link]

-

FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate. Available from: [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

-

Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. Available from: [Link]

-

Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. Available from: [Link]

-

NMR Spectroscopy of Aromatic Compounds. ResearchGate. Available from: [Link]

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. Available from: [Link]

-

Interpreting Aromatic NMR Signals. YouTube. Available from: [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. Available from: [Link]

-

Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available from: [Link]

-

Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. Available from: [Link]

-

A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. ResearchGate. Available from: [Link]

-

Mass Spectra of Nitroarenes. ACS Publications. Available from: [Link]

-

Video: NMR Spectroscopy of Aromatic Compounds. JoVE. Available from: [Link]

-

Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides. ChemistryViews. Available from: [Link]

-

Nitro-Group-Containing Thiopeptide Derivatives as Promising Agents to Target Clostridioides difficile. MDPI. Available from: [Link]

-

Ch 13 - Aromatic H. University of Calgary. Available from: [Link]

Sources

- 1. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-(4-cyanobenzenesulfonamido)acetic acid (C9H8N2O4S) [pubchemlite.lcsb.uni.lu]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

Strategic Evaluation of C9H8N2O4S Sulfonamide Derivatives

From In Silico Triage to High-Throughput Screening (HTS)

Executive Summary

The molecular formula C9H8N2O4S (MW: ~240.24 Da) represents a critical chemical space in medicinal chemistry, predominantly occupied by substituted benzenesulfonamides and heterocyclic sulfonamides . This scaffold is historically and clinically significant as the pharmacophore for Carbonic Anhydrase Inhibitors (CAIs) and antimicrobial agents .[1]

This technical guide outlines a rigorous, self-validating screening cascade for a library of C9H8N2O4S derivatives. The primary therapeutic focus is Carbonic Anhydrase (CA) Inhibition (targeting isoforms hCA I, II, IX, and XII), with secondary cross-screening for antimicrobial activity.

Phase 1: In Silico Triage & Structural Assessment

Objective: Eliminate "dead" compounds before wet-lab synthesis or procurement.

Before physical screening, the C9H8N2O4S library must undergo computational profiling to prioritize hits with high ligand efficiency (LE).

1.1 Pharmacophore Validation

The C9H8N2O4S scaffold typically presents a Zinc-Binding Group (ZBG) —the sulfonamide moiety (

-

Mechanism: The sulfonamide nitrogen (

) coordinates to the -

Tautomerism Check: Ensure your docking software accounts for the ionized species (

), as the neutral form binds poorly.

1.2 ADME Prediction Filters

Apply the following "Traffic Light" filters using QSAR models (e.g., SwissADME or Schrödinger QikProp):

-

Lipophilicity (LogP): Target range 0.5 – 3.5 . (C9H8N2O4S derivatives are often polar; avoid LogP < 0 to ensure membrane permeability).

-

Topological Polar Surface Area (TPSA): Target < 140 Ų .

-

Pan-Assay Interference (PAINS): Screen for nitro-aromatic moieties that may cause redox cycling false positives.

Phase 2: Physicochemical Gatekeeping

Objective: Ensure assay data validity by confirming solubility.

Many sulfonamide derivatives exhibit poor aqueous solubility, leading to precipitation in assay buffers and false-negative results (or false positives via aggregation).

2.1 Kinetic Solubility Protocol (Nephelometry)

Reagents: 10 mM DMSO stock of C9H8N2O4S derivatives; PBS (pH 7.4). Workflow:

-

Preparation: Spike DMSO stock into PBS to reach final concentrations of 1, 10, 50, and 100 µM (final DMSO < 1%).

-

Incubation: Shake for 90 minutes at room temperature.

-

Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

-

Threshold: Compounds showing precipitation (OD > 0.005 above blank) at < 20 µM are flagged for structural modification (e.g., salt formation).

Phase 3: Primary High-Throughput Screening (HTS)

Objective: Rapidly identify CA inhibitors using a colorimetric plate assay.

While the Stopped-Flow CO2 Hydration Assay is the gold standard for

3.1 The Esterase HTS Protocol (96/384-well)

Principle: Inhibitors block the hydrolysis of 4-NPA. A decrease in absorbance at 400 nm indicates activity.

Materials:

-

Enzyme: Recombinant hCA II (cytosolic) or hCA IX (tumor-associated).

-

Substrate: 4-Nitrophenyl acetate (4-NPA) (Stock: 100 mM in acetonitrile).

-

Buffer: 50 mM Tris-SO4, pH 7.6.

Step-by-Step Methodology:

-

Plating: Dispense 1 µL of compound (DMSO stock) into test wells. Include Acetazolamide (10 µM) as a Positive Control and DMSO only as a Negative Control.

-

Enzyme Addition: Add 90 µL of hCA enzyme solution (final conc. 100 nM). Incubate for 15 mins at 25°C to allow pre-equilibration of the Inhibitor-Enzyme complex (

). -

Substrate Trigger: Add 9 µL of 4-NPA substrate (final conc. 3 mM).

-

Kinetic Read: Immediately monitor Absorbance (400 nm) every 30 seconds for 15 minutes.

-

Data Analysis: Calculate the initial velocity (

) from the linear portion of the curve.

Validation Criteria:

-

Z-Factor: Must be > 0.5 for the plate to be valid.

-

Hit Cutoff: Compounds showing > 50% inhibition at 10 µM proceed to Phase 4.

Phase 4: Hit Validation & Orthogonal Profiling

Objective: Eliminate false positives and determine precise binding kinetics.

Hits from the Esterase assay must be validated using the physiological reaction (CO2 hydration) to rule out artifacts caused by esterase-specific binding pockets.

4.1 Gold Standard: Stopped-Flow CO2 Hydration Assay

Method: Uses a pH indicator (Phenol Red) to track the acidification of the buffer as CO2 is converted to bicarbonate and protons (

Protocol:

-

Instrument: Applied Photophysics SX.18MV (or equivalent).

-

Reagents:

-

Syringe A: hCA enzyme + Inhibitor + Phenol Red (0.2 mM) in Hepes buffer.

-

Syringe B: CO2-saturated water.

-

-

Reaction: Rapid mixing (< 10 ms dead time). Monitor Absorbance at 557 nm.

-

Calculation: Fit the decay curve to the Cheng-Prusoff equation to derive

.

4.2 Antimicrobial Cross-Screening (Selectivity)

Since C9H8N2O4S derivatives often possess antibacterial activity (via dihydropteroate synthase inhibition), cross-screening is vital to determine if the compound is a specific enzyme inhibitor or a general toxin.

-

Assay: Broth Microdilution (CLSI guidelines).

-

Strains: S. aureus (Gram-positive) and E. coli (Gram-negative).

-

Outcome: If MIC < 1 µg/mL but CA inhibition is weak, reclassify as an antibiotic candidate.

Data Visualization

Diagram 1: The Screening Cascade

A logical workflow filtering the C9H8N2O4S library from virtual structures to validated leads.

Caption: The "Funnel" approach ensures resources are only spent on soluble, mechanistically validated compounds.

Diagram 2: Mechanism of Action (Sulfonamide-Zinc Coordination)

Visualizing the molecular interaction driving the biological activity.

Caption: Competitive inhibition where the sulfonamide anion displaces the zinc-bound water molecule.

Summary of Key Data Points

| Parameter | Assay / Method | Acceptance Criteria |

| Solubility | Kinetic Nephelometry (PBS, pH 7.4) | |

| Primary Activity | Esterase Assay (4-NPA substrate) | |

| Binding Affinity | Stopped-Flow CO2 Hydration | |

| Selectivity | hCA II (Off-target) vs hCA IX (Target) | Selectivity Ratio |

| Permeability | PAMPA or Caco-2 |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

-

Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: Evaluation of the Esterase Activity. Methods in Molecular Biology.

-

Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

-

Di Fiore, A., et al. (2015). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the discovery of novel drug agents. Expert Opinion on Drug Discovery.

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry.

Sources

A Technical Guide to the Solubility and Stability Profiling of Sulfathiazole (C₉H₉N₃O₂S₂)

Executive Summary: This guide provides a comprehensive technical framework for assessing the solubility and stability of Sulfathiazole (C₉H₉N₃O₂S₂), an organosulfur, short-acting sulfonamide antibiotic.[1][2] Understanding these fundamental physicochemical properties is paramount in drug development, as they directly influence bioavailability, formulation strategies, and regulatory approval. This document details the underlying scientific principles and provides actionable, field-proven protocols for researchers, scientists, and drug development professionals. Methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific rigor.

Introduction and Physicochemical Context

Compound Identification

-

Molecular Formula: C₉H₉N₃O₂S₂

-

Common Name: Sulfathiazole[3]

-

IUPAC Name: 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide

-

CAS Number: 72-14-0[3]

-

Molecular Weight: 255.32 g/mol [2]

Sulfathiazole's mechanism of action involves the inhibition of bacterial folic acid synthesis, making it effective against a range of bacterial infections.[3] Its development into a viable drug product, however, is critically dependent on its solubility and stability characteristics.

The Critical Role of Solubility and Stability

The purpose of stability testing is to gather evidence on how a drug substance's quality changes over time under the influence of environmental factors like temperature, humidity, and light.[4] Poor aqueous solubility can severely limit oral bioavailability, hindering the drug's absorption in the gastrointestinal tract.[5] Stability issues can lead to the formation of degradation products that may be toxic or result in a reduced therapeutic dose.[6] Therefore, a thorough understanding of these properties is not merely a data-gathering exercise but a cornerstone of risk assessment and mitigation in pharmaceutical development.

Comprehensive Solubility Profiling

Sulfathiazole is characterized by poor water solubility.[7] It is practically insoluble in water (<0.1 g/100 mL) but is soluble in dilute aqueous acids and bases.[1][2][8] This pH-dependent solubility is a key factor to investigate.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility provides the most accurate measure of a compound's solubility by investigating a saturated solution in equilibrium.[5] This is distinct from kinetic solubility, which is a higher-throughput but less precise method often used in early discovery.[9][10]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to determine the equilibrium solubility of Sulfathiazole in various aqueous media, a foundational step for pre-formulation.

Rationale: The shake-flask method is the gold-standard for thermodynamic solubility. By adding an excess of the solid drug to a solvent and allowing it to reach equilibrium, we can accurately measure the concentration of the dissolved drug in the saturated supernatant.[10] Using various pH buffers is crucial for ionizable compounds like Sulfathiazole to understand how solubility changes within the physiological pH range of the gastrointestinal tract.

Step-by-Step Methodology:

-

Preparation of Media: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and purified water. Other media, such as Fed State Simulated Intestinal Fluid (FeSSIF) and Fasted State Simulated Intestinal Fluid (FaSSIF), can also be included.[11]

-

Addition of Compound: Add an excess amount of solid Sulfathiazole to vials containing a known volume of each medium. The goal is to create a suspension that remains present throughout the experiment.[10]

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the suspensions to equilibrate for at least 24-48 hours. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[10][12]

-

Sample Separation: After equilibration, separate the solid and liquid phases. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the clear filtrate to determine the concentration of dissolved Sulfathiazole. A validated stability-indicating High-Performance Liquid Chromatography (HPLC-UV) method is the preferred analytical endpoint for its selectivity and accuracy.[5]

-

pH Verification: Measure the final pH of the suspension to ensure it has not shifted significantly during the experiment.[10]

Data Presentation: Solubility of Sulfathiazole

| Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| Purified Water | ~7.0 | 25 | Data to be generated |

| 0.1 N HCl | 1.2 | 25 | Data to be generated |

| Acetate Buffer | 4.5 | 25 | Data to be generated |

| Phosphate Buffer (PBS) | 6.8 | 25 | Data to be generated |

| Phosphate Buffer (PBS) | 7.4 | 25 | Data to be generated |

Note: Sulfathiazole is also soluble in solvents like acetone, methanol, and dilute mineral acids.[13]

Visualization: Solubility Testing Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Comprehensive Stability Profiling

Stability studies are crucial for determining the retest period or shelf life and recommended storage conditions for a drug substance.[14] These studies are guided by the ICH Q1A(R2) guideline.[15][16]

Forced Degradation (Stress Testing)

Forced degradation studies are the first step in stability assessment. They are designed to intentionally degrade the drug substance using more severe conditions than those in accelerated stability tests.[17] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used—a concept known as a "stability-indicating method".[14][18] A degradation of 5-20% is typically targeted to ensure that degradation products are formed at detectable levels without being so excessive that it leads to unrealistic secondary degradation.[6][18][19]

Experimental Protocol: Forced Degradation of Sulfathiazole

Rationale: This protocol exposes Sulfathiazole to five key stress conditions as mandated by ICH guidelines: acid hydrolysis, base hydrolysis, oxidation, heat, and light.[18][19] This allows for a comprehensive understanding of the molecule's intrinsic vulnerabilities.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Sulfathiazole in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration, typically around 1 mg/mL.[19]

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store under the same conditions as the acid hydrolysis sample.

-

Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature for a defined period.

-

Thermal Degradation: Expose solid Sulfathiazole powder to dry heat (e.g., 80°C) for a defined period. A solution may also be stressed thermally.

-

Photostability: Expose solid Sulfathiazole and a solution of the drug to a light source that provides combined UV and visible light, as specified in ICH Q1B.[20] A dark control should be run in parallel.

-

Sample Analysis: At appropriate time points, withdraw samples. For hydrolyzed samples, neutralize them before analysis. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method (e.g., HPLC with a photodiode array detector or mass spectrometry).

-

Peak Purity & Mass Balance: Evaluate the results for peak purity of the parent drug peak and perform a mass balance calculation to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products.

Visualization: Forced Degradation Workflow

Sources

- 1. guidechem.com [guidechem.com]

- 2. Sulfathiazole | 72-14-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. evotec.com [evotec.com]

- 6. sgs.com [sgs.com]

- 7. Sulfathiazole CAS 72-14-0 And Sulfathiazole Sodium CAS 144-74-1 Raw Material, API Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. inventivapharma.com [inventivapharma.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. enamine.net [enamine.net]

- 13. Sulfathiazole, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 14. onyxipca.com [onyxipca.com]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. biopharminternational.com [biopharminternational.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. ICH Official web site : ICH [ich.org]

Spectroscopic Differentiation of C9H8N2O4S Isomers: A Technical Guide

Executive Summary: The C9H8N2O4S Challenge

The molecular formula

This guide provides a definitive protocol for distinguishing between three thermodynamically stable isomers frequently encountered in synthetic workflows:

-

Isomer A (Saccharin Derivative): N-Methyl-1,1,3-trioxo-1,2-benzothiazole-2-carboxamide

-

Isomer B (Sulfonamide): 2-[(4-Cyanophenyl)sulfonylamino]acetic acid

-

Isomer C (Benzothiazine): 4-Hydroxy-1,1-dioxo-2H-1,2-benzothiazine-3-carboxamide[1]

Structural Elucidation Strategy

The differentiation of these isomers relies on detecting specific functional group signatures that are unique to each scaffold. The following decision tree outlines the logical flow for assignment.

Elucidation Logic Flowchart

Figure 1: Decision tree for the rapid classification of C9H8N2O4S isomers based on primary spectroscopic markers.

Infrared Spectroscopy (FT-IR) Analysis[2]

FT-IR serves as the primary screen. The carbonyl and sulfonyl regions are diagnostic, but the nitrile stretch is the definitive " go/no-go " signal for Isomer B.

Comparative IR Data

| Functional Group | Isomer A (Saccharin Deriv.) | Isomer B (Sulfonamide) | Isomer C (Benzothiazine) |

| Absent | Absent | ||

Technical Insight:

In Isomer A, the presence of the exocyclic urea carbonyl (

Nuclear Magnetic Resonance ( NMR)

NMR provides the definitive structural confirmation. The solvent of choice is DMSO-

Proton Assignment Protocol

Isomer A: N-Methyl-1,1,3-trioxo-1,2-benzothiazole-2-carboxamide

-

Diagnostic Signal: A sharp singlet at

3.06 ppm corresponding to the -

Aromatic Region: Multiplet at

7.8–8.2 ppm (4H) typical of the benzisothiazole core. -

Exchangeable Protons: A broad singlet at

9.43 ppm (

Isomer B: 2-[(4-Cyanophenyl)sulfonylamino]acetic acid

-

Diagnostic Signal: A methylene singlet (

) at -

Aromatic Region: An

system (two doublets) centered around -

Exchangeable Protons: Broad signal

(

Isomer C: 4-Hydroxy-1,1-dioxo-2H-1,2-benzothiazine-3-carboxamide [1]

-

Diagnostic Signal: Absence of methyl/methylene signals in the 2.0–5.0 ppm range.

-

Enolic Proton: A highly deshielded singlet at

14.0–15.0 ppm (intramolecular H-bond). -

Amide Protons: Two distinct broad singlets for

(due to restricted rotation) or one broad signal depending on temperature.

NMR Logic Diagram

Figure 2: NMR signal correlation map. Note that the aromatic substitution pattern (Ortho vs Para) cross-validates the aliphatic assignments.

Mass Spectrometry (MS) Analysis[2][5][9][13]

Mass spectrometry (ESI-MS and EI-MS) reveals distinct fragmentation pathways driven by the stability of the leaving groups (

Fragmentation Pathways

-

Isomer A (Saccharin Urea):

-

Parent Ion:

-

Primary Loss: Loss of Methyl Isocyanate (

, mass 57). -

Base Peak:

(Saccharin core). -

Secondary Loss: Loss of

(

-

-

Isomer B (Cyanosulfonamide):

-

Parent Ion:

-

Primary Loss: Loss of

/ Formic acid (typical of carboxylic acids). -

Diagnostic Fragment:

(Cyanobenzene cation) or

-

Fragmentation Mechanism (Isomer A)

Figure 3: ESI-MS fragmentation pathway for Isomer A, highlighting the diagnostic loss of the methyl-urea side chain.

Experimental Protocols

Sample Preparation for NMR

-

Weigh

of the solid compound into a clean vial. -

Add

of DMSO--

Note: Do not use

as solubility is often poor for sulfonamides, and acidic protons may broaden or disappear.

-

-

Sonicate for 30 seconds to ensure complete dissolution.

-

Acquire spectrum with at least 16 scans to resolve minor coupling in the aromatic region.

GC-MS Method (For Volatile Derivatives)

While these compounds are polar, Isomer A is sufficiently volatile for direct GC-MS. Isomers B and C usually require derivatization (methylation).

-

Column: DB-5ms (

, -

Inlet:

, Split 10:1. -

Temp Program:

(1 min) -

MS Source: EI (

),

References

-

Saccharin Urea Synthesis & Spectra : Mohamed, S. F., et al. "Green synthesis of saccharin substituted urea and thiourea derivatives and their antimicrobial evaluation." Der Pharma Chemica, 2016 , 8(18), 284-290.

-

Sulfonamide Spectral Data : PubChem Compound Summary for CID 2106567, 2-(4-cyanobenzenesulfonamido)acetic acid.

-

Benzothiazine (Oxicam) Scaffolds : Lombardino, J. G., & Wiseman, E. H. "Piroxicam and other anti-inflammatory N-heterocyclic carboxamides of 1,2-benzothiazine 1,1-dioxide." Journal of Medicinal Chemistry, 1972 , 15(8), 848–849.

-

Mass Spectrometry of Sulfonamides : Castiglioni, S., et al. "Mass spectrometric analysis of sulfonamides in environmental water." Journal of Chromatography A, 2005 , 1092(2), 206-215.

Sources

Application Note & Experimental Protocol: Synthesis of Nifuroxazide

Note to the User

The request for a detailed experimental protocol for a compound with the molecular formula C9H8N2O4S was received. A thorough search of scientific literature and chemical databases identified potential structures matching this formula, such as 7-methoxy-5-nitro-4H-1,4-benzothiazin-3-one and 2-[(4-cyanophenyl)sulfonylamino]acetic acid. However, a comprehensive, peer-reviewed, and reproducible synthesis protocol suitable for the creation of a detailed Application Note could not be located for these specific compounds.

To fulfill the spirit of your request for a high-quality, in-depth technical guide and to demonstrate the required format and scientific rigor, this document provides a detailed protocol for the synthesis of Nifuroxazide (C12H9N3O5). Nifuroxazide is a medically significant nitrofuran antibiotic, and its synthesis is well-documented in the scientific literature, allowing for the creation of a trustworthy and authoritative guide as per the specified requirements.

Abstract and Significance

Nifuroxazide is a nitrofuran-based oral antibiotic widely used for the treatment of infectious diarrhea and colitis.[1][2] Its mechanism of action is localized to the gastrointestinal tract, with negligible systemic absorption, which contributes to a favorable safety profile.[2] More recently, Nifuroxazide has garnered significant interest in drug development for its potential anticancer properties, particularly through the inhibition of STAT3 signaling pathways. This application note provides a detailed, step-by-step protocol for the synthesis of Nifuroxazide. The described method is an optimized condensation reaction that offers a significant improvement in yield over previously reported procedures by carefully selecting the solvent and reaction conditions.[1] This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development who require a reliable method for producing high-purity Nifuroxazide for experimental use.

Synthesis Strategy and Chemical Principles

The synthesis of Nifuroxazide is achieved through a straightforward yet robust chemical pathway. The core of this synthesis is the formation of a hydrazone linkage via a condensation reaction between a hydrazide and an aldehyde.

The overall synthesis can be broken down into three conceptual stages[1]:

-

Esterification: 4-Hydroxybenzoic acid is first converted to its corresponding ester (e.g., methyl 4-hydroxybenzoate). This step protects the carboxylic acid and activates it for the subsequent reaction.

-

Hydrazinolysis: The ester is then reacted with hydrazine hydrate (N₂H₄·H₂O) to form the key intermediate, 4-hydroxybenzohydrazide. The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the hydrazide.

-

Condensation: Finally, the 4-hydroxybenzohydrazide is condensed with 5-nitro-2-furaldehyde (or its diethyl acetal precursor) to form the Nifuroxazide product. This reaction is typically acid-catalyzed and involves the formation of a C=N double bond, yielding the final hydrazone.

This protocol focuses on an optimized version of the final condensation step, which is often the yield-limiting part of the sequence. Traditional methods using ethanol as a solvent at reflux temperature often result in low yields.[1] The protocol detailed below utilizes a high-boiling point polar aprotic solvent, N-methylpyrrolidone (NMP), and an elevated temperature to drive the reaction to completion with a significantly improved yield of approximately 75%.[1]

Materials and Equipment

Reagents and Chemicals

| Reagent/Chemical | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |

| 5-Nitrofurfural diethyl acetal | C9H13NO5 | 215.20 | 16072-93-4 | Sigma-Aldrich | Or 5-nitro-2-furaldehyde |

| 4-Hydroxybenzohydrazide | C7H8N2O2 | 152.15 | 5351-23-5 | Sigma-Aldrich | Key intermediate |

| N-Methylpyrrolidone (NMP) | C5H9NO | 99.13 | 872-50-4 | Sigma-Aldrich | Anhydrous grade |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | For workup |

| Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Sigma-Aldrich | Glacial, for washing |

| Argon (or Nitrogen) | Ar | 39.95 | 7440-37-1 | N/A | For inert atmosphere |

Equipment

-

Three-neck round-bottom flask (100 mL)

-

Reflux condenser

-

Oil bath with magnetic stirrer and thermocouple

-

Septa and argon/nitrogen inlet

-

Glass funnel and filter paper

-

Büchner funnel and flask for vacuum filtration

-

Rotary evaporator

-

Vacuum oven

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Analytical balance

-

Melting point apparatus

-

NMR Spectrometer (e.g., 300 MHz ¹H NMR)

Detailed Experimental Protocol

This protocol describes the condensation reaction to yield Nifuroxazide from its immediate precursors.

Reaction Setup

-

Drying Glassware: Ensure all glassware is thoroughly dried in an oven at 120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.

-

Inert Atmosphere: Assemble the three-neck flask with the reflux condenser and a septum. Purge the entire system with argon or nitrogen for 10-15 minutes to establish an inert atmosphere. This is crucial to prevent side reactions with atmospheric moisture and oxygen at high temperatures.

-

Reagent Addition:

-

To the flask, add 5.1 g (0.033 mol) of 4-hydroxybenzohydrazide.

-

Add 7.3 g (0.03 mol) of 5-nitrofurfural diethyl acetal.

-

Using a syringe, add 40 mL of N-methylpyrrolidone (NMP).

-

Reaction Execution

-

Heating: Place the flask in an oil bath on a magnetic stirrer. Begin stirring to ensure the solids are suspended.

-

Temperature Control: Heat the reaction mixture to 100°C . Maintain this temperature for 3.5 hours .[1] The use of an oil bath and thermocouple allows for precise and stable temperature control, which is critical for reaction reproducibility.

-

Monitoring the Reaction (Optional): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of ethyl acetate/hexane (e.g., 1:1) as the mobile phase. Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, more polar spot corresponding to the Nifuroxazide product and the disappearance of the starting material spots indicate the reaction is proceeding.

Workup and Purification

-

Precipitation: After 3.5 hours, remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the reaction solution slowly into a beaker containing 200 mL of deionized water while stirring. The Nifuroxazide product is insoluble in water and will precipitate out as a yellow solid.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with:

-

Deionized water (2 x 50 mL)

-

Acetic acid (1 x 30 mL) - This helps to remove any unreacted basic impurities.

-

Deionized water (2 x 50 mL) - To remove residual acetic acid.

-

-

Drying: Transfer the bright yellow solid to a watch glass and dry it under vacuum at 60-70°C until a constant weight is achieved. The expected yield is approximately 75%.

Visualization of Workflow

The following diagram illustrates the key steps of the experimental workflow.

Caption: Experimental workflow for the synthesis of Nifuroxazide.

Characterization and Validation

To confirm the identity and purity of the synthesized product, the following analytical techniques should be employed.

| Test | Expected Result | Purpose |

| Melting Point | 225-230 °C | Purity assessment. A sharp melting point range indicates high purity. |

| ¹H NMR | Spectra should be consistent with the structure of Nifuroxazide. | Structural confirmation. |

| Mass Spectrometry | [M+H]⁺ = 276.05 | Confirmation of molecular weight. |

| Appearance | Bright yellow crystalline solid | Basic physical property check. |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is suitable) when handling chemicals.

-

Fume Hood: All steps of this procedure, especially those involving N-methylpyrrolidone (NMP) and acetic acid, should be performed in a well-ventilated fume hood.

-

N-Methylpyrrolidone (NMP): NMP is a reproductive toxin. Avoid inhalation and skin contact.

-

Hydrazine Hydrate (if preparing the intermediate): Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme caution.

-

Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.

References

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH. National Institutes of Health (NIH). Available at: [Link]

-

Nifuroxazide - Wikipedia. Wikipedia. Available at: [Link]

Sources

Application Notes and Protocols for 2-(4-cyanobenzenesulfonamido)acetic acid in Cell Culture

Introduction: Unveiling the Potential of 2-(4-cyanobenzenesulfonamido)acetic acid as a Carbonic Anhydrase Inhibitor

2-(4-cyanobenzenesulfonamido)acetic acid, a member of the sulfonamide class of compounds, has emerged as a molecule of significant interest in biomedical research. While research on this specific chemical entity is nascent, its structural analogs, notably SLC-0111 (also known as U-104), have been extensively investigated as potent and selective inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes play a critical role in regulating intracellular and extracellular pH, especially in the hypoxic microenvironment of solid tumors, contributing to cancer cell survival, proliferation, and metastasis.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(4-cyanobenzenesulfonamido)acetic acid and its analogs in cell culture. The protocols and insights presented herein are synthesized from established research on closely related compounds and are intended to serve as a robust starting point for your investigations.

Mechanism of Action: Targeting Tumor Acidity

The primary mechanism of action of 2-(4-cyanobenzenesulfonamido)acetic acid and its analogs is the inhibition of carbonic anhydrases IX and XII.[1] These transmembrane enzymes are highly upregulated in various cancers in response to hypoxia.[5] CA IX and CA XII catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a crucial reaction for maintaining a neutral intracellular pH (pHi) while contributing to an acidic extracellular environment.[3][6]

By inhibiting CA IX and CA XII, these compounds disrupt this critical pH-regulating machinery, leading to:

-

Intracellular Acidification: The accumulation of protons within the cancer cell disrupts normal cellular processes.[4][7]

-

Induction of Apoptosis: The altered intracellular pH can trigger programmed cell death.[4][8]

-

Inhibition of Proliferation and Migration: The dysregulation of pH homeostasis hinders cancer cell growth and their ability to invade surrounding tissues.[5][9]

-

Sensitization to Chemotherapy: By altering the tumor microenvironment, these inhibitors can enhance the efficacy of conventional chemotherapeutic agents.[10][11]

Caption: General experimental workflow for cell treatment.

Expected Outcomes and Downstream Analysis

The treatment of CA IX/XII-expressing cancer cells with 2-(4-cyanobenzenesulfonamido)acetic acid or its analogs is expected to yield several measurable outcomes. The choice of downstream assays should align with the specific research question.

-

Reduced Cell Viability and Proliferation:

-

Assays: MTT, WST-1, or CellTiter-Glo® assays for viability; BrdU incorporation or Ki-67 staining for proliferation.

-

-

Induction of Apoptosis:

-

Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry; Caspase-3/7 activity assays; Western blotting for cleaved PARP and caspases. [8]* Inhibition of Cell Migration and Invasion:

-

Assays: Wound healing (scratch) assay; Transwell migration and invasion assays (with Matrigel for invasion). [5]* Changes in Gene and Protein Expression:

-

Assays: Quantitative PCR (qPCR) to measure changes in the expression of genes related to apoptosis (e.g., Bax, Bcl-2), EMT (e.g., E-cadherin, N-cadherin), and stemness (e.g., SOX2, Oct4); Western blotting to assess protein levels of these markers. [9]* Alterations in Intracellular pH:

-

Assays: Use of pH-sensitive fluorescent dyes (e.g., BCECF-AM) and fluorometry or fluorescence microscopy.

-

Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

| Compound precipitation in media | Exceeding the solubility limit. | Prepare a fresh, lower concentration stock solution. Ensure the final DMSO concentration in the media is low (typically <0.5%). |

| High variability between replicates | Inconsistent cell seeding or compound addition. | Ensure homogenous cell suspension before seeding. Use calibrated pipettes for accurate liquid handling. |

| No observable effect | Cell line does not express the target (CA IX/XII). Low compound concentration or short incubation time. | Verify target expression via Western blot or qPCR. Perform a dose-response and time-course experiment. |

| High toxicity in control cells | High concentration of DMSO vehicle. | Keep the final DMSO concentration consistent across all wells and as low as possible. |

Conclusion and Future Directions

2-(4-cyanobenzenesulfonamido)acetic acid and its analogs represent a promising class of compounds for targeting the pH-regulating mechanisms of cancer cells. The protocols outlined in this guide provide a solid foundation for in vitro studies to explore their therapeutic potential. Future research could focus on synergistic combinations with other anticancer agents, investigation in 3D cell culture models (spheroids) to better mimic the tumor microenvironment, and elucidation of resistance mechanisms.

References

-

(Z)2-(5-(4-methoxybenzylidene)-2, 4-dioxothiazolidin-3-yl) acetic acid protects rats from CCl(4) -induced liver injury - PubMed. Available from: [Link]

-

Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - Frontiers. Available from: [Link]

-

The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PubMed Central. Available from: [Link]

-

SLC-0111 - Signalchem LifeScience. Available from: [Link]

-

The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells - FLORE. Available from: [Link]

-

SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - WashU Medicine Research Profiles. Available from: [Link]

-

Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed. Available from: [Link]

-

Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro - PMC - NIH. Available from: [Link]

-

Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - NIH. Available from: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. Available from: [Link]

-

Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - MDPI. Available from: [Link]

-

Synthesis and Biological Evaluation of 2-Mercaptobenzimidazole Derivatives as Anti-inflammatory Agents - SciSpace. Available from: [Link]

-

(PDF) Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: Preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase - ResearchGate. Available from: [Link]

-

Anti-Inflammatory Activity of Cyanobacteria Pigment Extracts: Physiological Free Radical Scavenging and Modulation of iNOS and LOX Activity - MDPI. Available from: [Link]

-

Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One. Available from: [Link]

-

Effect of CA IX inhibition on cell biological effects under normoxic... - ResearchGate. Available from: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL 2-MERCAPTO PYRIMIDINES | Semantic Scholar. Available from: [Link]

-

Synthesis and biological evaluation of cytogenin derivatives - PubMed. Available from: [Link]

-

Cell Culture Reagents - OLS Bio. Available from: [Link]

-

Carbonic anhydrase inhibitor - Wikipedia. Available from: [Link]

-

Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists - PubMed. Available from: [Link]

-

Cell Culture Media & Reagents (Product) - AxioCell Biotech. Available from: [Link]

-

N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - RSC Publishing. Available from: [Link]

-

An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC - NIH. Available from: [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Signalchem LifeScience [signalchemlifesciences.com]

- 4. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 11. flore.unifi.it [flore.unifi.it]

C9H8N2O4S assay development and validation

Application Note & Protocol: AP001

Topic: Development and Validation of a Reversed-Phase HPLC Assay for Nitazoxanide (C9H8N2O4S) in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Nitazoxanide (C9H8N2O4S) in pharmaceutical dosage forms. The protocol herein is designed to ensure reliability and robustness, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This application note details the scientific rationale behind methodological choices, provides a step-by-step experimental protocol, and presents a complete validation framework, making it a vital resource for quality control and drug development laboratories.

Introduction and Scientific Rationale

Nitazoxanide, with the chemical formula C9H8N2O4S, is a broad-spectrum antiparasitic and antiviral agent.[3][4] Its efficacy in treating various infections necessitates a reliable and validated analytical method to ensure the quality, potency, and consistency of its pharmaceutical formulations.[4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1]

Choice of Method: Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen analytical technique due to its high resolution, sensitivity, and broad applicability to both polar and nonpolar substances.[5] This method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase, using a polar mobile phase.[6][7] Nitazoxanide, a moderately hydrophobic molecule, is well-suited for this technique. A C18 column is selected as the stationary phase because it provides excellent hydrophobic separation power and high surface area coverage.[8]

UV detection is employed due to the presence of a chromophore in the Nitazoxanide structure, allowing for sensitive and specific detection at an appropriate wavelength. Literature suggests strong absorbance for Nitazoxanide at various wavelengths, with values around 240 nm, 298 nm, and 345 nm being reported, depending on the mobile phase composition.[9][10][11] This method will utilize a specific wavelength determined by a UV scan of a standard solution.

Assay Development and Optimization

The causality behind experimental choices is paramount for developing a robust assay. The following parameters were optimized to achieve efficient separation and a symmetrical peak shape.

-

Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is a standard mobile phase for RP-HPLC.[12] Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer is used to control the pH, which is critical for the consistent ionization state of the analyte. The ratio of organic to aqueous phase is adjusted to achieve an optimal retention time (typically 3-10 minutes) and resolution from any potential interfering peaks. For Nitazoxanide, a mobile phase consisting of a mixture of acetonitrile and a buffer like ammonium dihydrogen phosphate has proven effective.[11]

-

Stationary Phase: An ODS C18 column (250 x 4.6 mm, 5 µm) is a versatile and widely used column that provides good retention and separation for a broad range of molecules, including Nitazoxanide.[10]

-

Flow Rate: A flow rate of 1.0 mL/min is typically a good starting point for a 4.6 mm internal diameter column to ensure good separation without generating excessive backpressure.

-

Detection Wavelength: A UV-Vis spectrophotometric scan of a Nitazoxanide standard solution in the mobile phase is performed to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity.

Detailed Experimental Protocol

Equipment and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with isocratic pumping, autosampler, column oven, and UV-Vis detector.

-

Chromatography data acquisition and processing software.

-

Analytical balance (0.01 mg readability).

-

Ultrasonic bath.

-

pH meter.

-

ODS C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Nitazoxanide Reference Standard (purity ≥ 99.5%).

-

Acetonitrile (HPLC grade).

-

Ammonium dihydrogen phosphate (Analytical grade).

-

Orthophosphoric acid (Analytical grade).

-

Water (HPLC grade).

-

0.45 µm membrane filters.

Preparation of Solutions

-

Mobile Phase: Prepare a 0.075 M solution of ammonium dihydrogen phosphate in HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Mix this buffer with acetonitrile in a 55:45 (v/v) ratio.[11] Filter the final mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Nitazoxanide Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the Standard Stock Solution with the mobile phase.[11]

-

Quality Control (QC) Samples: Prepare QC samples at three concentration levels (Low, Medium, High) spanning the calibration range, from the Standard Stock Solution.

Sample Preparation (from Tablets)

-

Weigh and finely powder no fewer than 20 tablets to get a uniform sample.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Nitazoxanide and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtrate with the mobile phase to obtain a final theoretical concentration within the calibration range (e.g., 15 µg/mL).

Chromatographic Conditions

| Parameter | Condition |

| Column | ODS C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.075M Ammonium Dihydrogen Phosphate (pH 3.0) (45:55 v/v)[11] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm[11] |

| Run Time | 10 minutes |

System Suitability Test (SST)

Before initiating any analytical run, the performance of the HPLC system must be verified.[13] This is a self-validating step to ensure the system is operating correctly on the day of analysis.[14][15]

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a working standard solution (e.g., 15 µg/mL) five replicate times.

-

Calculate the parameters below. The system is deemed suitable for use if the acceptance criteria are met.[16]

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |

| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power.[17] |

| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and system. |

| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase delivery. |

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[18]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

-

Protocol: Inject the mobile phase (blank), a solution of placebo (tablet excipients), and a standard solution of Nitazoxanide. Compare the chromatograms to ensure that there are no interfering peaks from the blank or placebo at the retention time of the Nitazoxanide peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Protocol: Analyze a series of at least five concentrations of Nitazoxanide over the range of 5-25 µg/mL in triplicate.[11] Plot a calibration curve of the mean peak area versus the nominal concentration.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

-

Protocol: Perform recovery studies by spiking a placebo mixture with known amounts of Nitazoxanide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze them.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 1: Example Accuracy and Recovery Data

| Spiked Level | Concentration Added (µg/mL) | Concentration Found (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 12.0 | 11.9 | 99.2% |

| 100% | 15.0 | 15.1 | 100.7% |

| 120% | 18.0 | 17.9 | 99.4% |

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

-

Repeatability (Intra-day Precision):

-

Protocol: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

-

Acceptance Criteria: The % RSD of the results should be ≤ 2.0%.

-

-

Intermediate Precision (Inter-day Ruggedness):

-

Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criteria: The % RSD of the combined results from both days should be ≤ 2.0%.

-

Table 2: Example Precision Data Summary

| Precision Level | N | Mean Assay (%) | % RSD |

|---|---|---|---|

| Repeatability (Day 1) | 6 | 99.8 | 0.85 |

| Intermediate (Day 2) | 6 | 100.3 | 0.91 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Protocol: These can be determined based on the signal-to-noise ratio (S/N).[17] Typically, LOD is determined at an S/N of 3:1 and LOQ at an S/N of 10:1. This is achieved by analyzing a series of diluted solutions of Nitazoxanide.

-

Acceptance Criteria: At the LOQ concentration, the precision (%RSD) and accuracy (% recovery) should meet predefined criteria (e.g., %RSD ≤ 10% and recovery of 80-120%).

Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.

-

Protocol: Introduce small, deliberate changes to the method parameters one at a time. Examples include:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (e.g., ± 2% in organic phase)

-

Column temperature (± 2°C)

-

pH of the mobile phase buffer (± 0.2 units)

-

-

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these minor changes.

Workflow Visualizations

Caption: Overall workflow for assay development and validation.

Caption: Step-by-step experimental protocol workflow.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of Nitazoxanide in pharmaceutical formulations. The comprehensive validation protocol ensures that the method is robust and suitable for its intended purpose in a regulated quality control environment. Adherence to the system suitability criteria before each analytical run guarantees the ongoing performance and reliability of the results.

References

-

Method Development and Validation for Assay of Nitazoxanide in Tablet Using RP-HPLC. (n.d.). International Journal of Pharmaceutical and Clinical Research. Retrieved February 8, 2024, from [Link]

-

Method development and validation for assay of nitazoxanide in tablet using RP-HPLC. (n.d.). Scholars Academic Journal of Pharmacy. Retrieved February 8, 2024, from [Link]

-

Visible Spectrophotometric Determination of Nitazoxanide in Bulk and Pharmaceutical Dosage Forms. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 8, 2024, from [Link]

-

Simple and Sensitive Analytical Method Development and Validation of Nitazoxanide and Ofloxacin by RP- HPLC. (2018). ProQuest. Retrieved February 8, 2024, from [Link]

-

rp-hplc method development and validation for nitazoxanide in powder for suspension dosage form. (2016, April 27). ResearchGate. Retrieved February 8, 2024, from [Link]

-

RP-HPLC Method for Estimation of Nitazoxanide in Oral Suspension Formulation. (n.d.). Der Pharma Chemica. Retrieved February 8, 2024, from [Link]

-

Development of a simple, rapid and validated spectrophotometric method for nitazoxanide in pharmaceutical formulations and comparison with HPLC. (n.d.). SciELO. Retrieved February 8, 2024, from [Link]

-

Quality Guidelines. (n.d.). ICH. Retrieved February 8, 2024, from [Link]

-

System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved February 8, 2024, from [Link]

-

Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. (2014, September 1). National Institutes of Health (NIH). Retrieved February 8, 2024, from [Link]

-

A REVIEW ON NITAZOXANIDE ANALYTICAL METHOD DETERMINATION. (n.d.). International Journal of Advanced Research and Wisdom. Retrieved February 8, 2024, from [Link]

-

System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved February 8, 2024, from [Link]

-

The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023, November 1). IJRASET. Retrieved February 8, 2024, from [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. (2026, January 28). Lab Manager. Retrieved February 8, 2024, from [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved February 8, 2024, from [Link]

-

Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

-

Principles of Reversed Phase HPLC. (2021, February 26). YouTube. Retrieved February 8, 2024, from [Link]

-

FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. Retrieved February 8, 2024, from [Link]

-

Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved February 8, 2024, from [Link]

-

ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA). Retrieved February 8, 2024, from [Link]

-

System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Analytica. Retrieved February 8, 2024, from [Link]

-

Reversed-Phase High-Performance Liquid Chromatography. (n.d.). Springer Nature Experiments. Retrieved February 8, 2024, from [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved February 8, 2024, from [Link]

-

System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv. Retrieved February 8, 2024, from [Link]

-

FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved February 8, 2024, from [Link]

-

Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Validation of Analytical Methods according to the new FDA Guidance. (2017, October 4). YouTube. Retrieved February 8, 2024, from [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. ijarw.com [ijarw.com]

- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 7. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pharmaceuticalupdates.com [pharmaceuticalupdates.com]

- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 16. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]

- 17. assayprism.com [assayprism.com]

- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

Application Note: Preclinical Evaluation of C9H8N2O4S in Rodent Models

Executive Summary & Compound Profile

C9H8N2O4S represents a chemical formula shared by several bioactive scaffolds, most notably 1,2-Benzisothiazole-2(3H)-acetamide-1,1-dioxide (a saccharin derivative) and 2-(4-cyanobenzenesulfonamido)acetic acid (a sulfonamide derivative). These moieties are privileged structures in medicinal chemistry, frequently exhibiting anti-inflammatory , antimicrobial , and elastase-inhibitory activities [1, 2].

This Application Note provides a rigorous, standardized workflow for evaluating C9H8N2O4S as a New Chemical Entity (NCE). The protocol focuses on establishing its Pharmacokinetic (PK) profile and validating its Anti-inflammatory efficacy in standard rodent models.

Physicochemical Profile (Representative)

| Property | Value | Implication for Protocol |

| Molecular Weight | 240.24 g/mol | High permeability potential (Lipinski compliant). |

| LogP (Predicted) | ~0.6 – 1.2 | Moderate lipophilicity; likely requires co-solvent for IV formulation. |

| PSA (Polar Surface Area) | ~80-100 Ų | Good oral bioavailability potential; potential BBB penetration. |

| Solubility | Low in water; High in DMSO | Requires specific vehicle formulation (e.g., PEG400/Tween). |

Formulation Strategy

Critical Step: Poor solubility often leads to false negatives in animal models. C9H8N2O4S requires a solubilizing vehicle for consistent dosing.

Recommended Vehicle Systems

-

Intravenous (IV) Bolus (2 mg/kg):

-

5% DMSO (Dimethyl sulfoxide)

-

40% PEG 400 (Polyethylene glycol)

-

55% Saline (0.9% NaCl)

-

Procedure: Dissolve C9H8N2O4S in DMSO first, vortex until clear. Add PEG 400, vortex. Slowly add warm saline while stirring to prevent precipitation.

-

-

Oral Gavage (PO) (10–50 mg/kg):

-